N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring, and a trifluoroethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethylamine.
Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the trifluoroethyl group.
Scientific Research Applications
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzamide
- N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)pyridine-2-carboxamide
Uniqueness
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)quinoxaline-2-carboxamide is unique due to the presence of the quinoxaline core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials with enhanced properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)11-24-17(27)9-12-5-7-13(8-6-12)25-18(28)16-10-23-14-3-1-2-4-15(14)26-16/h1-8,10H,9,11H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYPCYMDWPQYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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